![molecular formula C24H24Cl3F6NO B13998972 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol CAS No. 36167-67-6](/img/structure/B13998972.png)
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a phenanthrene core, along with a dipropylaminoethanol moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves multiple steps, typically starting with the preparation of the phenanthrene core. The dichloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively. The final step involves the attachment of the dipropylaminoethanol group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol stands out due to its unique combination of dichloro and trifluoromethyl groups. Similar compounds include:
- 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dimethylamino)ethanol
- 1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(diethylamino)ethanol These compounds share a similar phenanthrene core but differ in the nature of the aminoethanol group, which can influence their chemical properties and applications .
Propiedades
Número CAS |
36167-67-6 |
|---|---|
Fórmula molecular |
C24H24Cl3F6NO |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
1-[6,7-dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C24H23Cl2F6NO.ClH/c1-3-5-33(6-4-2)12-21(34)16-8-13-7-14(23(27,28)29)9-18(24(30,31)32)22(13)17-11-20(26)19(25)10-15(16)17;/h7-11,21,34H,3-6,12H2,1-2H3;1H |
Clave InChI |
CLGBROPZTDVBPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(C1=CC2=CC(=CC(=C2C3=CC(=C(C=C31)Cl)Cl)C(F)(F)F)C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


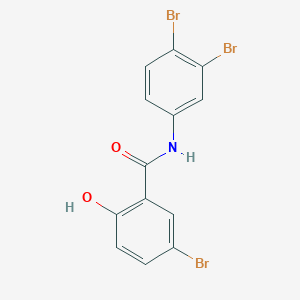
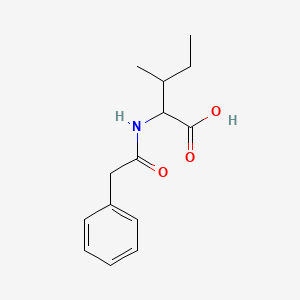


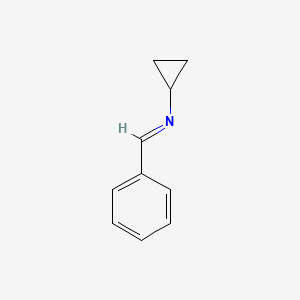
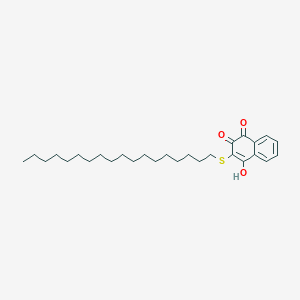
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
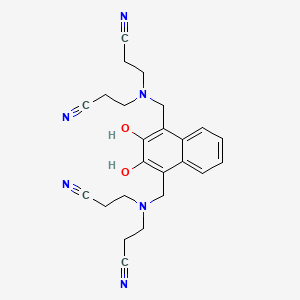
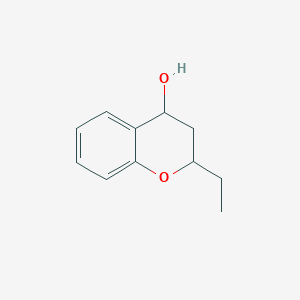

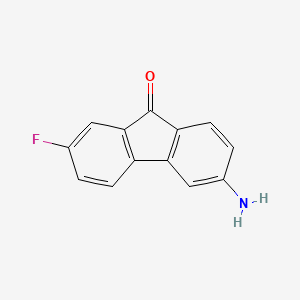
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
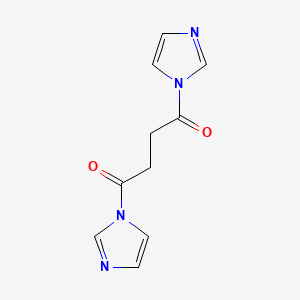
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
